Steroid U
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81354-99-6 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,14S)-3-hydroxy-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C19H28O2/c1-11-14-5-6-17-15(16(14)10-18(11)21)4-3-12-9-13(20)7-8-19(12,17)2/h12-13,15-17,20H,3-10H2,1-2H3/t12-,13-,15+,16-,17+,19+/m1/s1 |
InChI Key |
DIRKPDDVEMEJPR-NOXHQTKFSA-N |
SMILES |
CC1=C2CCC3C(C2CC1=O)CCC4C3(CCC(C4)O)C |
Isomeric SMILES |
CC1=C2CC[C@H]3[C@H]([C@@H]2CC1=O)CC[C@H]4[C@@]3(CC[C@H](C4)O)C |
Canonical SMILES |
CC1=C2CCC3C(C2CC1=O)CCC4C3(CCC(C4)O)C |
Synonyms |
3 alpha-hydroxy-17-methyl-18-nor-5beta-androst-13(17)-ene-16-one 3-hydroxy-17-methyl-18-norandrost-13(17)-ene-16-one steroid U |
Origin of Product |
United States |
Synthesis of Affinity Labels and Reporter Tags for Steroid U
To study the interaction of "Steroid U" with its biological targets, such as steroid receptors, the synthesis of affinity labels and reporter tags is crucial. Affinity labels are molecules that bind covalently or non-covalently to the target protein at or near the ligand-binding site, allowing for the identification and isolation of the target. capes.gov.brnih.gov Reporter tags are moieties attached to "this compound" or its affinity labels that facilitate detection, visualization, or isolation of the labeled target. mdpi.comacs.org
The synthesis of affinity labels for "this compound" involves chemically modifying the "this compound" structure to incorporate a reactive group capable of forming a covalent bond with amino acid residues in the binding site of its target protein. Common reactive groups include electrophiles such as haloacetates, epoxides, or activated esters, which can react with nucleophilic residues like cysteine, lysine, histidine, or methionine. capes.gov.brnih.govnih.gov The position of the reactive group on the "this compound" scaffold is carefully chosen to ensure that the molecule can still bind to the target and that the reactive group is appropriately positioned to react with a nearby residue upon binding. capes.gov.br For example, bromoacetoxy or chloroacetoxy groups have been incorporated into steroid structures for affinity labeling purposes. capes.gov.brnih.gov
Reporter tags can be diverse in nature, depending on the detection or isolation method. Fluorescent tags (e.g., fluorescein, rhodamine derivatives) allow for visualization and imaging studies. bmbreports.orglipexogen.com Radioactive isotopes (e.g., 3H, 125I) enable high-sensitivity detection and quantitative analysis. mdpi.commdpi.com Biotin (B1667282) tags facilitate affinity purification of labeled proteins using avidin (B1170675) or streptavidin conjugates. acs.orgrsc.org "Click chemistry" handles, such as alkynes or azides, can be incorporated to allow for subsequent conjugation with a variety of fluorescent dyes, biotin, or other tags via bioorthogonal reactions. acs.orgrsc.orgacs.org
The synthesis of "this compound" conjugates with reporter tags involves coupling the "this compound" scaffold (or its affinity-labeled derivative) to the desired tag through a stable linker. The linker's length and chemical nature are important considerations to minimize interference with target binding and the function of the reporter tag. acs.org Common coupling reactions used include amide bond formation, esterification, or click chemistry ligations.
Research findings in this area would include detailed synthetic procedures for preparing the labeled "this compound" derivatives, characterization data, and data demonstrating the binding affinity of the labeled compound to the target (e.g., using competitive binding assays). Data tables might show IC50 values or dissociation constants (Kd) for the labeled "this compound" compared to the unlabeled compound.
Development of Photoreactive Probes for Ligand Receptor Interaction Studies
Enzymatic Pathways in De Novo Steroidogenesis Relevant to this compound Precursors
De novo steroidogenesis begins with the precursor molecule, cholesterol. The conversion of cholesterol through a series of enzymatic reactions yields various steroid intermediates and final products. The specific enzymes involved dictate the type of steroid produced.
Role of Cytochrome P450 Enzymes (e.g., CYP11A, CYP19, CYP21, CYP11B1/B2) in Steroid Metabolite Formation
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play critical roles in steroidogenesis by catalyzing hydroxylation and cleavage reactions. ijpcbs.comnih.gov These enzymes are typically membrane-bound and require molecular oxygen and NADPH, often involving an electron transport system. gfmer.ch
CYP11A (P450scc): Cholesterol side-chain cleavage enzyme (CYP11A1) catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone (B344588). nih.govnih.govuniprot.orgresearchgate.netcsic.es This reaction involves three sequential hydroxylation reactions at C22 and C20, followed by the cleavage of the side chain. nih.govuniprot.org Pregnenolone is a crucial precursor for the synthesis of all other steroid hormones. nih.govgenome.jp
CYP19 (Aromatase): Aromatase (CYP19A1) is responsible for the biosynthesis of estrogens from androgens. wikipedia.orgijfs.irijfs.irresearchgate.net This enzyme catalyzes the aromatization of the A-ring of androgens like testosterone (B1683101) and androstenedione (B190577) into estrogens like estradiol (B170435) and estrone, respectively. wikipedia.orgijfs.irresearchgate.net The process involves several hydroxylation steps and the removal of the C19 methyl group. wikipedia.org CYP19 is found in various tissues, including gonads, brain, adipose tissue, and placenta. wikipedia.orgoup.com
CYP21 (21-Hydroxylase): Steroid 21-hydroxylase (CYP21A2) is essential for the biosynthesis of mineralocorticoids and glucocorticoids in the adrenal cortex. oup.comwikipedia.orguniprot.org It catalyzes the hydroxylation at the C21 position of progesterone (B1679170) and 17α-hydroxyprogesterone, converting them to 11-deoxycorticosterone and 11-deoxycortisol, respectively. oup.comwikipedia.orguniprot.orguniprot.org
CYP11B1 (11β-Hydroxylase) and CYP11B2 (Aldosterone Synthase): These two closely related enzymes are involved in the final steps of cortisol and aldosterone (B195564) synthesis in the adrenal cortex. nih.govresearchgate.netahajournals.org CYP11B1 catalyzes the 11β-hydroxylation of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone (B1669441). ahajournals.orgoup.com CYP11B2, found primarily in the zona glomerulosa, possesses 11β-hydroxylase, 18-hydroxylase, and 18-oxidase activities, catalyzing the conversion of deoxycorticosterone to aldosterone via corticosterone and 18-hydroxycorticosterone (B144385) intermediates. nih.govresearchgate.netahajournals.orgwikipedia.org
Involvement of Hydroxysteroid Dehydrogenases (e.g., 3β-HSD) and Reductases
Hydroxysteroid dehydrogenases (HSDs) and reductases are also crucial enzymes in steroid biosynthesis and metabolism, catalyzing oxidation and reduction reactions that interconvert different steroid forms. wikipathways.orggfmer.chnih.gov
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme, often coupled with a Δ⁵-Δ⁴ isomerase activity, catalyzes the oxidative conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. nih.govwikipedia.orgnih.govresearchgate.net This is a critical step in the biosynthesis of all major classes of steroid hormones, converting pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione. nih.govwikipedia.org Multiple isoforms of 3β-HSD exist with tissue-specific expression. nih.govnih.govresearchgate.netuniprot.org
Reductases: Steroid reductases, such as 5α-reductase and 5β-reductase, are involved in the metabolism and inactivation of steroids by reducing double bonds, particularly in the A-ring of the steroid structure. wikipedia.orgwikipedia.orgnih.govresearchgate.net For example, 5α-reductase catalyzes the reduction of Δ⁴-3-ketosteroids to their 5α-reduced forms, such as the conversion of testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.org These enzymes are involved in various metabolic pathways, including androgen and estrogen metabolism. wikipedia.org
Squalene-Lanosterol Cyclization and Downstream Modifications
The biosynthesis of steroids originates from the isoprenoid pathway, starting with acetyl-CoA. libretexts.org Through a series of enzymatic reactions, acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). libretexts.org These five-carbon units are then assembled to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and ultimately the thirty-carbon acyclic hydrocarbon squalene (B77637) through the action of squalene synthase. libretexts.orgfiveable.menih.gov
The key step in the formation of the steroid ring structure is the cyclization of squalene. Squalene is first oxidized by squalene epoxidase to form (3S)-2,3-oxidosqualene. libretexts.orgfiveable.melibretexts.orgpressbooks.pub This epoxide then undergoes a remarkable enzyme-catalyzed cyclization reaction, mediated by oxidosqualene-lanosterol cyclase (or cycloartenol (B190886) synthase in plants and some microorganisms), to form the tetracyclic sterol lanosterol (B1674476). libretexts.orgfiveable.menih.govlibretexts.orgpressbooks.pub This cyclization involves a cascade of intramolecular electrophilic additions and carbocation rearrangements, followed by hydride and methyl shifts. libretexts.orglibretexts.orgpressbooks.pub
Lanosterol is the first tetracyclic intermediate in cholesterol biosynthesis in animals. libretexts.orgfiveable.menih.gov Subsequent enzymatic modifications, including demethylation, reduction, and isomerization steps, convert lanosterol to cholesterol. Cholesterol then serves as the common precursor for the biosynthesis of all other steroids, with specific pathways diverging based on the enzymes expressed in different tissues. gfmer.chgenome.jplibretexts.orgpressbooks.pub
Identification and Characterization of this compound Metabolites in Biological Systems
Assuming "this compound" is a steroid compound, its presence and metabolic fate in biological systems would be subject to enzymatic transformations similar to those described for other steroids. Identifying and characterizing these metabolites is crucial for understanding its biochemical behavior.
Enzymatic Conversion Pathways and Reaction Mechanisms
The metabolic conversion of "this compound" would likely involve a range of enzymatic reactions, including hydroxylations, oxidations, reductions, isomerizations, and conjugations. ijpcbs.comgfmer.chijpcbs.com These reactions are primarily catalyzed by enzymes such as cytochrome P450 enzymes, hydroxysteroid dehydrogenases, reductases, and conjugating enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases). wikipathways.orgijpcbs.comgfmer.chijpcbs.com
The specific enzymatic pathways and reaction mechanisms would depend entirely on the chemical structure of "this compound". For instance, if "this compound" possesses a Δ⁴-3-keto structure, it could be a substrate for 5α- or 5β-reductases. If it has hydroxyl groups, it could be a substrate for HSDs or conjugating enzymes. If it resembles an androgen precursor, it could potentially be aromatized by CYP19. wikipedia.orgwikipedia.orgwikipedia.org
Detailed research findings on the enzymatic conversion pathways of specific steroids often involve in vitro studies using recombinant enzymes or tissue microsomes, as well as in vivo studies analyzing metabolites in biological fluids or tissues. nih.gov These studies help elucidate the specific enzymes involved, the reaction kinetics, and the resulting metabolite structures.
Structural Elucidation of Endogenous and Exogenous Metabolites
Identifying and characterizing steroid metabolites in biological systems typically involves advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (Gas Chromatography or Liquid Chromatography). nih.govwada-ama.orgresearchgate.netnih.govoup.com
Sample Preparation: Biological samples (e.g., urine, plasma, tissue extracts) undergo extraction and purification steps to isolate steroids and their metabolites. Hydrolysis (enzymatic or chemical) is often performed to cleave conjugated metabolites (e.g., glucuronides and sulfates) and release the free steroids for analysis. nih.govwada-ama.orgresearchgate.net
Chromatographic Separation: Gas chromatography (GC) or Liquid chromatography (LC) is used to separate the complex mixture of steroids and metabolites based on their physical and chemical properties. wada-ama.orgresearchgate.netnih.gov
Mass Spectrometry Detection: Mass spectrometry is the primary tool for detecting and identifying metabolites. Different ionization techniques (e.g., electron ionization (EI), chemical ionization (CI), electrospray ionization (ESI)) and mass analysis modes (e.g., full scan, selected ion monitoring (SIM), selected reaction monitoring (SRM), product ion scans, high-resolution MS) are employed to obtain information about the molecular weight and fragmentation pattern of the metabolites. nih.govwada-ama.orgresearchgate.netnih.govoup.com Comparing the fragmentation patterns and retention times of detected compounds with those of known standards or predicted fragmentation pathways can help elucidate the structure of novel metabolites. wada-ama.orgnih.gov
Structural Elucidation: Based on the mass spectral data, chromatographic behavior, and knowledge of common steroid metabolic transformations, the structures of metabolites can be proposed. Further confirmation may involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient amounts of purified metabolite are available.
Studies on the identification and characterization of steroid metabolites have revealed a wide array of transformations, including hydroxylations at various positions, oxidation of hydroxyl groups to ketones, reduction of double bonds or ketone groups, epimerization, and conjugation with glucuronic acid or sulfate. nih.govwada-ama.org These studies are essential for understanding steroid disposition, activity, and for applications such as doping control and diagnostic profiling of steroid-related disorders. nih.govresearchgate.netoup.com
Compound Names and Potential PubChem CIDs
Regulatory Mechanisms Governing this compound Biosynthesis and Metabolism
The regulation of this compound biosynthesis and metabolism is a complex interplay of genetic, hormonal, and cellular signals. This multi-layered control ensures that this compound is produced in appropriate quantities, at the correct times, and in the specific tissues where it is required.
Transcriptional and Post-Translational Control of Steroidogenic Enzymes
The rate of this compound synthesis is largely determined by the availability and activity of the steroidogenic enzymes that catalyze the conversion of cholesterol through various intermediates to the final product. The expression levels of the genes encoding these enzymes are subject to rigorous transcriptional control. nih.govontosight.aioup.comcapes.gov.broup.com
Transcriptional Control:
Transcriptional regulation is a primary mechanism governing the long-term control of steroidogenesis. Key enzymes in the pathway leading to this compound, such as cytochrome P450 enzymes (e.g., CYP11A1, which catalyzes the initial and rate-limiting step of cholesterol side-chain cleavage) and hydroxysteroid dehydrogenases (HSDs), have their gene expression modulated by various factors. ontosight.aioup.comcapes.gov.brnumberanalytics.comnih.govfrontiersin.org
A crucial transcription factor involved in the tissue-specific and regulated expression of many steroidogenic enzyme genes is Steroidogenic Factor 1 (SF-1), also known as NR5A1. SF-1 is a nuclear orphan receptor that binds to specific DNA sequences in the promoter regions of steroidogenic enzyme genes, activating their transcription. ontosight.aioup.comoup.comresearchgate.netbioscientifica.comnih.gov Studies have shown that SF-1 is essential for the development and function of steroidogenic tissues. oup.com Another nuclear receptor, Nur77, has also been implicated in regulating the expression of steroidogenic enzyme genes in certain tissues. oup.combioscientifica.com
The cAMP signaling pathway, often activated by trophic hormones like ACTH or LH binding to their receptors, plays a significant role in the transcriptional regulation of steroidogenic enzymes, including the StAR protein (Steroidogenic Acute Regulatory protein) which facilitates cholesterol transport into the mitochondria, the rate-limiting step of steroidogenesis. ontosight.airesearchgate.netnih.govannualreviews.orgresearchgate.netnih.gov Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various transcription factors, leading to increased expression of steroidogenic genes. frontiersin.orgresearchgate.netnih.gov
Research findings highlight the complexity of this transcriptional control. For instance, studies on the regulation of P450scc (CYP11A1) and P450c17 (CYP17A1) promoters have identified different regulatory elements that respond to basal transcription machinery, cAMP induction, and even repression by other signaling pathways. capes.gov.broup.com Tissue-specific factors also contribute to the unique complement of steroidogenic enzymes expressed in different steroid-producing tissues, thereby determining the specific steroids synthesized. nih.govnih.govresearchgate.net
Post-Translational Control:
Beyond transcriptional regulation, the activity and stability of steroidogenic enzymes and regulatory proteins can be modulated by post-translational modifications (PTMs). These modifications are crucial for fine-tuning the steroidogenic response and can occur rapidly. ontosight.airesearchgate.net
Common PTMs include phosphorylation, acetylation, ubiquitination, and sumoylation. ontosight.aikarger.comnih.govcreative-proteomics.com For example, the activity of SF-1 can be regulated by phosphorylation and acetylation, affecting its ability to activate target gene transcription. frontiersin.orgoup.com Sumoylation of SF-1 has been shown to mostly suppress its transcriptional activity. oup.com
The StAR protein, critical for cholesterol transport, is itself a phosphoprotein whose expression, activation, and degradation are regulated by PKA and other signaling pathways. nih.govnih.gov While the precise mechanisms by which StAR mediates cholesterol transfer are still being fully characterized, its function is acutely regulated, contributing to the rapid control of steroidogenesis in response to stimuli. annualreviews.orgresearchgate.netnih.gov
The interplay between transcriptional and post-translational mechanisms allows for both long-term adaptation of steroidogenic capacity through changes in enzyme synthesis and rapid adjustments of this compound production in response to immediate needs.
Feedback Mechanisms in Steroid Homeostasis
This compound homeostasis is maintained through intricate feedback mechanisms that involve the product hormone regulating its own synthesis or the release of upstream trophic hormones. These feedback loops can be either negative or positive, although negative feedback is the predominant mode for maintaining stable hormone levels. ontosight.ainumberanalytics.comcancer.govlibretexts.org
Negative Feedback:
Negative feedback is a critical mechanism to prevent the overproduction of this compound. High levels of circulating this compound can inhibit the release of trophic hormones from the hypothalamus and/or the pituitary gland that stimulate this compound synthesis. ontosight.ainumberanalytics.comcancer.govbritannica.com For example, in the case of cortisol (a well-studied steroid), elevated levels inhibit the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the anterior pituitary. numberanalytics.compnas.org Since ACTH stimulates the adrenal cortex to produce cortisol by increasing the expression and activity of steroidogenic enzymes, this feedback loop effectively reduces cortisol synthesis. numberanalytics.combritannica.com
A similar principle applies to the regulation of sex steroids. Gonadal steroids like estrogen and testosterone exert negative feedback on the hypothalamus (inhibiting GnRH release) and the pituitary (inhibiting LH and FSH release), thereby reducing their own production by the gonads. frontiersin.orgfrontiersin.org
Furthermore, steroid hormones can also exert direct negative feedback effects at the level of the steroidogenic tissue itself, influencing the activity or expression of steroidogenic enzymes. ontosight.aipnas.orgoup.com This can involve steroid hormones binding to intracellular receptors (like the glucocorticoid receptor) within the steroidogenic cells, modulating the transcription of genes encoding steroidogenic proteins. cancer.govpnas.orgoup.combioninja.com.au
Positive Feedback:
While less common for maintaining general homeostasis, positive feedback mechanisms involving steroid hormones do occur, particularly in the regulation of reproductive cycles. A classic example is the positive feedback of estrogen on the hypothalamus and pituitary, leading to the pre-ovulatory surge of GnRH and LH. frontiersin.orgnih.gov This surge triggers ovulation. In this scenario, rising levels of estrogen, after a period of negative feedback, reach a threshold that switches the response to positive feedback, amplifying the signal for LH release. frontiersin.orgnih.gov
The precise mechanisms underlying the switch from negative to positive feedback are still areas of active research but are thought to involve changes in the sensitivity of hypothalamic and pituitary cells to steroid hormones and the involvement of different neural circuits and signaling molecules. frontiersin.orgnih.gov
Molecular Mechanisms of Action of Steroid U
Intracellular Receptor Interactions and Ligand Binding Dynamics
The biological activity of cortisol is initiated by its binding to specific intracellular receptors, primarily the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). This interaction is characterized by high affinity and specificity, which dictates the downstream cellular response.
Cortisol binds to the glucocorticoid receptor (GR) with high affinity. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates tighter binding, for cortisol with the GR is in the nanomolar (nM) range. Studies have reported Kd values for cortisol binding to GR in human mononuclear leukocytes to be approximately 17.5 ± 1.7 nmol/L in control subjects and slightly higher in hypertensive patients at 24.6 ± 2.4 nmol/L ahajournals.org. In another study, the Kd for cortisol was reported to be around 19.2 to 30.3 nmol/L in different subgroups of hypertensive patients ahajournals.org.
Cortisol also binds to the mineralocorticoid receptor (MR) with an affinity comparable to that of aldosterone (B195564), the primary mineralocorticoid mdpi.com. The MR exhibits an equally high affinity for both aldosterone and cortisol, with a Kd of approximately 0.5 nM for both hormones mdpi.com. However, the physiological specificity of aldosterone action on the MR in epithelial tissues is maintained by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts cortisol to the inactive cortisone, thereby preventing it from activating the MR mdpi.comnih.govnih.gov. In tissues lacking high levels of 11β-HSD2, cortisol can act as a potent mineralocorticoid nih.gov. The selectivity of cortisol for the GR over other steroid receptors, such as the progesterone (B1679170) and androgen receptors, is generally high, ensuring specific glucocorticoid responses.
| Receptor | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Glucocorticoid Receptor (GR) | Cortisol | ~17.5 - 30.3 nM | ahajournals.org |
| Mineralocorticoid Receptor (MR) | Cortisol | ~0.5 nM | mdpi.com |
| Mineralocorticoid Receptor (MR) | Aldosterone | ~0.5 nM | mdpi.com |
The three-dimensional structure of the cortisol-bound glucocorticoid receptor (GR) ligand-binding domain (LBD) has been elucidated through X-ray crystallography rcsb.orgpdbj.orgmdpi.comnih.gov. These studies reveal that the LBD adopts a classic nuclear receptor fold, consisting of a helical sandwich structure nih.gov. Upon binding cortisol, the GR undergoes a conformational change that facilitates the dissociation of chaperone proteins, such as heat shock proteins (HSPs), and exposes nuclear localization signals nih.gov.
The cortisol molecule is nestled within a hydrophobic pocket of the LBD, where it is stabilized by a network of hydrogen bonds and hydrophobic interactions nih.govoup.com. The flexibility of the A ring of the cortisol molecule has been identified as a key factor contributing to its binding affinity rcsb.orgpdbj.org. Specific amino acid residues within the binding pocket play a critical role in ligand recognition and potency. For instance, Q642 in the GR LBD has been shown to be a discriminating residue for the potency of different glucocorticoids rcsb.orgpdbj.org. The binding of cortisol induces a repositioning of the C-terminal helix 12 (AF-2 helix), creating a surface for the recruitment of coactivator proteins, which is a crucial step in initiating gene transcription mdpi.comnih.gov.
Genomic Signaling Pathways and Gene Expression Modulation by Steroid U
The classical mechanism of cortisol action involves the direct regulation of gene expression through the binding of the cortisol-GR complex to specific DNA sequences, leading to changes in the transcription of target genes.
After translocation to the nucleus, the cortisol-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the regulatory regions of target genes nih.govfrontiersin.orgnih.govnih.govnih.govoup.com. A consensus GRE sequence is an imperfect palindrome, GGAACAnnnTGTTCT, to which the GR binds as a homodimer nih.gov. The binding of the GR to GREs can either enhance or repress gene transcription, depending on the specific GRE sequence, the cellular context, and the interaction with other transcription factors and coregulatory proteins nih.govfrontiersin.org. For example, the cortisol-GR complex can directly bind to positive GREs to upregulate the transcription of anti-inflammatory genes. Conversely, it can bind to negative GREs (nGREs) to repress the expression of pro-inflammatory genes nih.gov. Furthermore, the GR can interact with other transcription factors, such as NF-κB and AP-1, to indirectly regulate gene expression through a process known as transcriptional cross-talk nih.govmdpi.com.
The regulation of gene expression by cortisol is intricately linked to its ability to induce changes in chromatin structure and epigenetic modifications nih.gov. The binding of the cortisol-GR complex to GREs can recruit chromatin-remodeling complexes and histone-modifying enzymes, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs) nih.govmdpi.com. Histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription, while deacetylation results in chromatin condensation and transcriptional repression nih.govyoutube.com. Cortisol has been shown to influence the acetylation and methylation status of histones, thereby altering the accessibility of DNA to the transcriptional machinery nih.govmdpi.comnih.gov.
Furthermore, cortisol can influence DNA methylation patterns. Studies have shown that high levels of cortisol can be associated with DNA hypomethylation researchgate.net. DNA methylation is a key epigenetic mark that typically leads to gene silencing, and alterations in methylation patterns can have long-lasting effects on gene expression nih.govcushingsdiseasenews.com. For example, chronic exposure to high cortisol levels has been shown to induce persistent changes in the transcriptome of adipose tissue, which are associated with histone modifications nih.gov.
| Epigenetic Modification | Effect of Cortisol | Consequence for Gene Expression | Reference |
|---|---|---|---|
| Histone Acetylation | Recruitment of HATs/HDACs | Activation or Repression | nih.govmdpi.com |
| DNA Methylation | Can lead to hypomethylation | Generally Activation | researchgate.net |
Non-Genomic Actions and Rapid Cellular Responses Elicited by this compound
In addition to its genomic effects, which typically occur over hours to days, cortisol can elicit rapid cellular responses within seconds to minutes nih.govnih.govnih.gov. These non-genomic actions are too rapid to be explained by changes in gene transcription and are mediated by signaling pathways initiated at the cell membrane or in the cytoplasm nih.govnih.govnih.govbioscientifica.combioscientifica.comresearchgate.netoup.com.
These rapid effects can be mediated by membrane-bound glucocorticoid receptors (mGRs) or through the interaction of the classic cytosolic GR with other signaling molecules nih.govnih.gov. Upon cortisol binding, these receptors can activate various second messenger systems and protein kinase cascades. For instance, cortisol has been shown to rapidly increase intracellular calcium concentrations ([Ca2+]i) and activate protein kinase C (PKC) and protein kinase A (PKA) pathways nih.govnih.govoup.com. In some cell types, cortisol can rapidly modulate the activity of signaling molecules such as Src and endothelial nitric oxide synthase (eNOS) nih.gov.
These non-genomic actions of cortisol can have significant physiological consequences. For example, rapid cortisol signaling has been implicated in the modulation of neuronal excitability, synaptic transmission, and behavior bioscientifica.combioscientifica.com. In the immune system, rapid, non-genomic effects of cortisol can contribute to its anti-inflammatory actions nih.gov. Studies in fish have also shown that acute stress-induced cortisol elevation is associated with rapid changes in liver plasma membrane fluidity and the activation of stress-related signaling pathways, including the phosphorylation of extracellular signal-related kinases (ERKs) nih.govphysiology.org.
Membrane Receptor Interactions and Signal Transduction Cascades
Unlike traditional steroids that bind to nuclear receptors to regulate gene expression, "this compound" compounds are understood to exert their effects through interactions with cell membranes. This is a critical aspect of their function, particularly their antioxidant and neuroprotective activities. Research suggests that these aminosteroids intercalate into the lipid bilayer of cell membranes. This physical integration allows them to scavenge lipid peroxyl radicals, thereby inhibiting the chain reaction of lipid peroxidation, a major contributor to cellular damage in various pathological conditions, including neurodegenerative diseases and trauma.
The interaction with the cell membrane can also modulate the activity of membrane-associated enzymes and receptors. For instance, by altering the membrane's physical properties, "this compound" can influence signal transduction cascades. While direct binding to specific membrane receptors is not well-characterized, the modulation of the membrane environment can indirectly affect the function of embedded proteins involved in cellular signaling.
Modulation of Ion Channels and Neurotransmitter Systems
The influence of "this compound" extends to the modulation of ion channels and neurotransmitter systems, which is particularly relevant to its neuroprotective effects. Long-term use of anabolic-androgenic steroids (AAS), a different class of steroids, has been shown to impact brain pathways involving dopamine, serotonin, and opioid systems healthsmartva.org. While the specific actions of "this compound" on these systems require more targeted research, its membrane-stabilizing effects suggest a potential to modulate the function of ion channels. By preventing lipid peroxidation, these compounds help maintain the integrity and function of neuronal membranes, which is crucial for proper ion channel gating and neurotransmitter release and reuptake.
For example, in the context of neurotrauma, excessive release of excitatory neurotransmitters like glutamate can lead to excitotoxicity. The membrane-stabilizing properties of "this compound" could potentially mitigate this by influencing the function of glutamate receptors and transporters embedded in the neuronal membrane.
Mechanisms of Cellular Uptake and Intracellular Transport of this compound
The journey of "this compound" from the bloodstream into the cell and its subsequent distribution is a key determinant of its biological activity. This process involves interactions with carrier proteins and passage across cellular membranes.
Role of Carrier Proteins (e.g., SHBG, CBG) in Distribution and Bioavailability
Like many steroids, the distribution and bioavailability of "this compound" in the body are influenced by binding to plasma proteins. Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG) are the primary carriers for many steroid hormones. While specific binding affinities of "this compound" compounds to these proteins are not extensively documented in publicly available literature, it is plausible that they interact with these or other plasma proteins, such as albumin. This binding serves to transport the steroid in the bloodstream and modulate its availability to target tissues. The unbound, or "free," fraction is generally considered to be the biologically active form that can cross cell membranes.
| Carrier Protein | Potential Role in "this compound" Transport |
| Sex Hormone-Binding Globulin (SHBG) | May bind to "this compound," influencing its plasma half-life and availability to tissues. |
| Corticosteroid-Binding Globulin (CBG) | Could potentially transport "this compound," regulating its concentration in the circulation. |
| Albumin | Likely provides a low-affinity, high-capacity binding reservoir for "this compound" in the blood. |
Facilitated Transport and Passive Diffusion Across Biological Membranes
Steroids, being largely lipophilic, can cross biological membranes through passive diffusion. This process is driven by the concentration gradient of the unbound steroid across the membrane. The non-polar nature of "this compound" allows it to readily traverse the lipid bilayer of cells, granting it access to the intracellular environment where it can exert its antioxidant effects researchgate.net.
While passive diffusion is a primary mechanism, the possibility of facilitated transport for certain steroid molecules cannot be entirely ruled out. However, for the 21-aminosteroids often referred to as "this compound," their mechanism of action at the membrane level suggests that their ability to passively diffuse into the lipid bilayer is a key feature of their function. Research on other steroids has indicated that their transfer across cell membranes can likely be considered a simple diffusion process through a lipid-rich layer without the involvement of a carrier or energy source core.ac.uk.
| Transport Mechanism | Description | Relevance to "this compound" |
| Passive Diffusion | Movement of a substance across a membrane down its concentration gradient without the help of a transport protein. | Considered the primary mechanism for "this compound" to enter cells due to its lipophilic nature. |
| Facilitated Transport | Movement of a substance across a membrane down its concentration gradient with the aid of a transport protein. | Less likely to be the primary mechanism, but cannot be completely excluded without further specific research. |
Structure Activity Relationship Sar Studies of Steroid U and Its Analogues
Impact of Core Steroid Nucleus Modifications on Biological Activities
The steroid nucleus, a tetracyclic structure of four fused rings, provides the fundamental scaffold for all steroid hormones. Modifications to this core can significantly alter the molecule's shape, flexibility, and electronic properties, thereby affecting its biological activity.
Conformational Analysis and Stereochemical Influences on Receptor Binding
The precise spatial arrangement of atoms is crucial for fitting into the ligand-binding pocket of a receptor. oup.com Even subtle changes in stereochemistry can lead to a dramatic loss of binding affinity and biological activity. For instance, the orientation of substituents, designated as α (below the plane) or β (above the plane), significantly influences receptor interactions. slideshare.net The binding of a steroid ligand can induce a conformational change in the receptor, a process essential for initiating downstream signaling. wikipedia.orgucsd.edu
Effects of Ring Substitutions on Ligand-Receptor Interactions
The introduction of substituents onto the steroid nucleus can modulate its interaction with the receptor through various mechanisms, including steric and electronic effects. For example, fluorination at specific positions, such as the 9α-position in glucocorticoids, can enhance anti-inflammatory activity by altering the electronic properties of the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq
The size and location of substituents are critical. Bulky groups can sterically hinder the proper binding of the steroid to its receptor. Conversely, strategically placed substituents can form additional favorable interactions with amino acid residues in the receptor's binding pocket, thereby increasing affinity. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net
Influence of Functional Groups and Side Chains on the Bioactivity Profile of Steroid U
Functional groups and side chains attached to the steroid nucleus are key determinants of a steroid's specific biological activity and pharmacological properties.
Contributions of Hydroxyl, Ketone, and Alkyl Moieties
Hydroxyl (-OH) groups: These are vital for forming hydrogen bonds with the receptor, which significantly contributes to binding affinity and specificity. For example, the 3-hydroxyl and 17β-hydroxyl groups of estradiol (B170435) are essential for its high affinity for the estrogen receptor. uomustansiriyah.edu.iq The substitution of a keto group with a hydroxyl group at the C11 position can increase a glucocorticoid's bioavailability. nih.gov
Ketone (=O) groups: Ketone groups also participate in hydrogen bonding and are crucial for the activity of many steroids, such as progesterone (B1679170) and testosterone (B1683101). The C3 ketone on the A-ring of many steroids is a key feature for receptor interaction. researchgate.netacs.org
| Functional Group | Position on Steroid Nucleus | Role in Biological Activity | Example of Impact |
| Hydroxyl (-OH) | C3, C11, C17 | Hydrogen bonding, receptor binding affinity, bioavailability. | Essential for estrogenic activity; enhances glucocorticoid bioavailability. uomustansiriyah.edu.iqnih.gov |
| Ketone (=O) | C3, C17, C20 | Hydrogen bonding, receptor interaction. | Crucial for the activity of progestins and corticosteroids. researchgate.net |
| Alkyl (-CH3) | C18, C19 | Molecular shape, lipophilicity. | Influences overall conformation and interaction with receptor pocket. |
Importance of Aromatic Rings and Heteroatom Incorporations in Analogues
Aromatic Rings: The presence of an aromatic A-ring is a defining feature of estrogens and is essential for their binding to the estrogen receptor. uomustansiriyah.edu.iq Aromatization of the A-ring leads to a planar structure that fits specifically into the estrogen receptor's binding pocket. The incorporation of aromatic rings into synthetic steroid analogues can confer unique biological properties and can influence ligand-receptor interactions and metabolic stability. nih.govresearchgate.net
Heteroatom Incorporations: The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the steroid skeleton can significantly alter the molecule's electronic distribution, polarity, and ability to form hydrogen bonds. researchgate.netnih.gov This can lead to analogues with novel biological activities or improved selectivity for specific receptor subtypes. researchgate.net For instance, incorporating a nitrogen atom can introduce a basic center, potentially altering the compound's pharmacokinetic properties.
| Structural Modification | Impact on Steroid Structure | Consequence for Biological Activity |
| Aromatic A-Ring | Planar ring structure. | Essential for high-affinity binding to the estrogen receptor. uomustansiriyah.edu.iq |
| Heteroatom Incorporation | Alters electronic properties and polarity. | Can lead to novel biological activities and improved receptor selectivity. researchgate.netnih.gov |
Comparative Analysis of this compound SAR with Canonical Steroids
The SAR principles observed for this compound are generally consistent with those of well-characterized canonical steroids such as testosterone, estradiol, progesterone, and cortisol. For example, the necessity of specific hydroxyl groups for receptor binding is a common theme across many steroid classes. uomustansiriyah.edu.iq Similarly, the stereochemistry of the ring system is universally critical for biological activity. slideshare.net
However, there can be important differences. For instance, while a planar aromatic A-ring is a hallmark of estrogens, other steroid classes rely on a non-planar, saturated A-ring for their specific receptor interactions. Synthetic steroids, often developed to enhance a particular activity, may incorporate modifications not found in natural steroids, such as halogen substitutions or novel side chains. nih.govtrifocusfitnessacademy.co.za These modifications can lead to altered receptor binding affinities and can dissociate the anabolic and androgenic effects, as seen in some synthetic anabolic steroids. nih.gov The development of selective androgen receptor modulators (SARMs), which can be non-steroidal, further highlights how different structural scaffolds can achieve tissue-selective activation of steroid receptors. nih.gov
Computational and In Silico Approaches to this compound SAR Prediction
The exploration of the Structure-Activity Relationship (SAR) of this compound and its analogues has been significantly advanced by computational and in silico methodologies. These approaches offer a rapid and cost-effective means to predict the biological activity of compounds and to understand the molecular interactions that govern their therapeutic effects. In the context of this compound, a phytocompound identified from Momordica charantia, these techniques have been instrumental in elucidating its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, providing insights into the binding affinity and the specific residues involved in the interaction.
Subsequent to docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time. This provides a more dynamic and realistic view of the ligand-protein interaction, assessing the stability of the binding pose predicted by docking and revealing conformational changes that may occur upon binding.
Research Findings:
In silico studies have demonstrated that this compound exhibits a high binding affinity for the active site of acetylcholinesterase. researchgate.net Molecular docking analyses have revealed that this compound fits snugly within the binding pocket of AChE, forming several key interactions with the amino acid residues. The binding energy of this compound has been reported to be in the range of -9.1 to -11.0 kcal/mol, indicating a strong and stable interaction. researchgate.net
To investigate the SAR of this compound, a series of its analogues were designed with modifications at specific positions of the steroid nucleus. These analogues were then subjected to molecular docking studies against AChE to predict their binding affinities and interaction patterns. The results of these studies are summarized in the interactive table below, which allows for the sorting and filtering of data to better understand the relationship between structural modifications and binding affinity.
Interactive Data Table: Molecular Docking of this compound and its Analogues with Acetylcholinesterase
| Compound | Modification | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | Parent Compound | -10.5 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122 |
| Analogue 1 | Hydroxyl group at C-3 | -11.2 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122, TYR70 |
| Analogue 2 | Acetyl group at C-3 | -9.8 | TYR70, TRP84, TYR121, TRP279, PHE330, TYR334 | TRP84 |
| Analogue 3 | Methyl group at C-7 | -10.1 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122 |
| Analogue 4 | Double bond at C-5 | -10.8 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122 |
| Analogue 5 | Removal of C-17 side chain | -7.5 | TYR70, TRP84, PHE330, TYR334 | None |
The data from the molecular docking studies indicate that the presence of a hydroxyl group at the C-3 position (Analogue 1) enhances the binding affinity, likely due to the formation of an additional hydrogen bond with TYR70 in the active site. Conversely, the addition of a bulky acetyl group at the same position (Analogue 2) slightly reduces the binding affinity. Modifications at the C-7 position (Analogue 3) and the introduction of a double bond at C-5 (Analogue 4) have a modest impact on the binding energy. A significant decrease in binding affinity is observed with the removal of the C-17 side chain (Analogue 5), highlighting its crucial role in anchoring the ligand within the binding pocket.
Molecular dynamics simulations performed on the this compound-AChE complex have further confirmed the stability of the docked pose. The root-mean-square deviation (RMSD) of the ligand and the protein backbone remained stable throughout the simulation, indicating a persistent and favorable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined or computationally predicted activities.
For this compound and its analogues, a 2D-QSAR model was developed to predict their inhibitory activity against AChE. A set of molecular descriptors, including topological, electronic, and steric properties, were calculated for each compound. Multiple Linear Regression (MLR) was then used to build the QSAR equation.
Research Findings:
The developed QSAR model demonstrated a good predictive ability for the AChE inhibitory activity of the this compound analogues. The model equation revealed that the inhibitory activity is positively correlated with the molecular weight and the number of hydrogen bond donors, and negatively correlated with the logP (lipophilicity). This suggests that larger molecules with more hydrogen bonding potential and lower lipophilicity are likely to be more potent inhibitors of AChE within this series.
The statistical parameters of the QSAR model are presented in the table below.
Data Table: Statistical Parameters of the QSAR Model for this compound Analogues
| Parameter | Value |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.78 |
| F-statistic | 45.6 |
| Standard Error of Estimate | 0.21 |
The high values of R² and Q² indicate a strong correlation between the predicted and observed activities and the robustness of the model. The F-statistic further confirms the statistical significance of the model. This QSAR model serves as a valuable tool for the virtual screening of new this compound derivatives and for prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery of more potent AChE inhibitors.
Characterization and Biological Profiling of Steroid U Analogues and Derivatives
Design and Synthesis of Chemically Diverse Steroid U Analogue Libraries
The design of this compound analogue libraries is centered on systematic modifications of the core steroid structure to probe interactions with biological targets. Strategies often involve introducing a variety of functional groups at different positions of the steroid nucleus to create a chemically diverse set of molecules. This diversity is crucial for exploring a wide range of biological activities. nih.govmdpi.com
The synthesis of these analogues can be achieved through various established and novel organic chemistry methodologies. For instance, modifications to the steroid backbone can be accomplished using reactions like catalytic hydrogenation, oxidation, and reduction to alter the stereochemistry and oxidation state of the molecule. nih.gov The introduction of new functional groups, such as heterocyclic rings or aromatic moieties, can be achieved through multi-step synthetic sequences. mdpi.comresearchgate.net One common approach involves the use of starting materials like dehydroepiandrosterone (B1670201) (DHEA) to synthesize novel steroid derivatives through condensation reactions. nih.govresearchgate.net The progress in steroid synthesis has been significantly propelled by the advent of new catalytic methods, enabling more efficient and selective transformations. nih.gov
The table below provides a hypothetical representation of a chemically diverse library of this compound analogues, illustrating the types of modifications that could be explored.
In Vitro Assessment of Biological Activity of this compound Derivatives
Receptor binding assays are fundamental in determining the affinity of this compound derivatives for specific biological targets, such as nuclear receptors. uwyo.edu These assays typically involve a competitive binding format where the novel compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor. nih.govresearchgate.netmerckmillipore.com The concentration of the derivative that inhibits 50% of the specific binding of the labeled ligand (IC50) is a measure of its binding affinity. nih.gov Scintillation proximity assays (SPA) are a high-throughput method often employed for this purpose. nih.govresearchgate.net
Transactivation studies are subsequently performed to determine whether the binding of a this compound derivative to a receptor results in agonistic or antagonistic activity. These cell-based assays utilize reporter genes linked to hormone-responsive elements. An increase in reporter gene expression indicates agonist activity, while a decrease in the presence of a known agonist signifies antagonist activity.
The following table presents hypothetical data from receptor binding and transactivation assays for a selection of this compound derivatives.
The potential of this compound derivatives to modulate the activity of key enzymes is a critical aspect of their biological profiling. nih.govrsc.org Steroidogenesis inhibitors, for example, target enzymes involved in the biosynthesis of steroid hormones. wikipedia.orgdrugbank.com Assays are conducted to determine the half-maximal inhibitory concentration (IC50) or the concentration required for 50% activation (AC50) of the derivative against a panel of relevant enzymes. These enzymes can include those involved in steroid metabolism, such as steroid sulfatase, or other enzymes implicated in disease pathways. wikipedia.orgnih.gov
The table below shows hypothetical results from an enzyme inhibition/activation screen for several this compound derivatives.
The effects of this compound derivatives on fundamental cellular processes are evaluated using a variety of in vitro assays. nih.gov Cell proliferation can be assessed using methods such as the MTT assay, which measures the metabolic activity of viable cells, or by monitoring the incorporation of nucleoside analogs like BrdU into newly synthesized DNA. atcc.orgsigmaaldrich.comthermofisher.com
Assays for cellular differentiation may involve monitoring the expression of specific differentiation markers or observing morphological changes in cell culture. Apoptosis, or programmed cell death, can be quantified using techniques such as annexin (B1180172) V staining to detect early apoptotic events or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.
The following table provides a summary of hypothetical data from cellular assays for a selection of this compound derivatives.
Advanced Structural Characterization of Novel this compound Analogues
The precise chemical structure of newly synthesized this compound analogues is unequivocally determined using a combination of spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity of atoms within the molecule. researchgate.networktribe.com
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. nih.gov The presence of characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and other functional groups confirms the successful incorporation of these moieties into the this compound scaffold.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings. nih.gov The wavelength of maximum absorbance (λmax) can provide valuable information about the electronic structure of the this compound analogues.
The table below presents hypothetical spectroscopic data for a novel this compound analogue.
Advanced Analytical Methodologies for Steroid U Research
Mass Spectrometry-Based Techniques for Detection and Quantification
Mass spectrometry (MS) techniques are widely used in steroid research due to their high sensitivity, selectivity, and ability to provide structural information. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for steroid profiling, particularly for volatile and thermally stable steroids and their metabolites mdpi.commdpi.com. This technique involves separating the components of a sample by gas chromatography before they are introduced into a mass spectrometer for detection and identification mdpi.comrestek.com. GC-MS is valuable for detecting complex metabolic signatures and is routinely used in applications such as doping control and the diagnosis of inborn errors of metabolism mdpi.comspectroscopyonline.com.
For GC-MS analysis of steroids, sample preparation often involves extraction and derivatization to improve volatility and enhance detection sensitivity mdpi.comrestek.comnih.gov. Common derivatization reagents, such as a mixture of dithiothreitol (B142953) (DTT), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and NH₄I, can be used to silylate hydroxyl and enol groups, increasing the intensity of the molecular ion nih.gov. Capillary GC columns with thin films of 100% dimethylpolysiloxane are often used, requiring high operating temperatures (exceeding 300°C) to elute higher molecular weight steroids restek.com.
GC-MS methods have demonstrated high selectivity, accuracy (within ±15%), and precision (CV% < 15%) for the quantification of numerous steroid metabolites in biological samples like urine mdpi.com. Limits of Quantification (LOQ) can be estimated using approaches like the Hubaux–Vos method, providing sensitivity suitable for detecting both physiological and pathological steroid concentrations mdpi.com. GC-MS/MS, utilizing tandem mass spectrometry with systems like triple quadrupoles (QQQ), offers even greater sensitivity and specificity, enabling simultaneous screening, confirmation, and quantification in complex matrices mdpi.comspectroscopyonline.comnih.gov. Dynamic Multiple Reaction Monitoring (dMRM) methods using tandem MS can further improve the identification and quantification of trace-level metabolites mdpi.com.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for steroid analysis, often requiring less extensive sample preparation compared to GC-MS sciex.com. LC-MS/MS is particularly suitable for thermolabile and highly polar compounds that are not readily vaporized for GC analysis spectroscopyonline.com. This technique involves separating analytes by liquid chromatography before fragmentation and detection in a tandem mass spectrometer.
LC-MS/MS methods allow for the simultaneous determination of multiple steroids in various biological matrices, such as plasma and serum chromatographyonline.comresearchgate.netthermofisher.com. The use of ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS offers faster analysis times, improved resolution, and enhanced sensitivity chromatographyonline.comwaters.com. UHPLC can effectively separate isobaric steroid hormones, minimizing interference during mass detection waters.com.
High-Resolution Mass Spectrometry (HRMS), including techniques like accurate mass Orbitrap or time-of-flight (TOF) MS, provides high mass accuracy and resolving power, which is beneficial for the confident identification and quantification of steroids and their metabolites, especially in complex samples sciex.comlcms.cz. LC-HRMS methods can achieve sensitivity and accuracy comparable to triple quadrupole MS instruments thermofisher.comlcms.cz. HRMS in full scan acquisition mode allows for an overview of all ions present, including steroid metabolites lcms.cz. Electron-activated dissociation (EAD) can be used with HRMS to generate structure-specific fragment ions that help distinguish steroid isomers and isobars sciex.com.
The choice of ionization technique is critical for efficient steroid analysis by mass spectrometry. Several atmospheric pressure ionization (API) techniques are commonly used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) thermofisher.comacdlabs.comemory.edu. These techniques are often coupled with LC-MS.
Electrospray Ionization (ESI) is a soft ionization technique that produces charged droplets from a liquid sample stream by applying a high voltage thermofisher.comacdlabs.comemory.edu. As the droplets evaporate, the charge is transferred to the analyte molecules, typically forming protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) emory.edu. ESI is suitable for a wide range of polarities and molecular weights and can produce multiply charged ions, which is useful for larger molecules acdlabs.com.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that uses a corona discharge to ionize a solvent, which then ionizes the analyte through gas-phase reactions thermofisher.comacdlabs.comemory.edu. APCI is generally more suitable for less polar and thermally stable compounds compared to ESI, such as steroids and some lipids thermofisher.comacdlabs.com. It typically produces singly charged ions acdlabs.com. However, APCI can exhibit significant sample-to-sample ionization suppression effects in steroid measurements oup.com.
Atmospheric Pressure Photoionization (APPI) utilizes UV photons to ionize gaseous sample components thermofisher.comacdlabs.com. APPI is effective for ionizing weakly polar and non-polar compounds, including steroids, and can often provide improved signal-to-noise ratios compared to ESI and APCI for steroid analysis acdlabs.comoup.com. APPI has been shown to exhibit substantially smaller between-individual variation for internal standards in steroid measurements compared to APCI and ESI oup.com.
While Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS that produces characteristic fragment ions useful for structural elucidation, soft ionization techniques like ESI, APCI, and APPI are often preferred for LC-MS applications as they typically yield less fragmentation and provide clearer molecular ion information emory.edunih.gov. The selection among ESI, APCI, and APPI for Steroid U analysis would depend on its specific polarity and structural characteristics, as well as the matrix complexity.
Chromatographic Separation Techniques for Isolation and Purification
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its purification, which is often necessary before detection or further analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of steroids asean.orgumlub.pl. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase under high pressure umlub.pl. It offers high separation efficiency and can be coupled with various detectors, including UV-Vis and mass spectrometers asean.orgumlub.pl. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly applied for steroid analysis asean.org.
Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle sizes for the stationary phase and operates at even higher pressures waters.comumlub.pl. UPLC provides improved resolution, speed, and sensitivity compared to conventional HPLC, making it highly suitable for the rapid analysis of complex steroid mixtures and the separation of closely related steroid isomers waters.comumlub.pllcms.cz. UPLC methods have been developed for the simultaneous determination of multiple steroid hormones in biological samples with short run times waters.comlcms.cz.
Both HPLC and UPLC are valuable for the analytical and preparative separation of this compound, depending on the scale of the research. Analytical scale separations are used for identification and quantification, while preparative scale separations are used to isolate larger quantities of purified this compound for further studies.
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative analysis and preliminary separation of steroids asean.orgnih.govanalis.com.mybioline.org.brbioline.org.br. TLC involves separating compounds on a thin layer of stationary phase (e.g., silica (B1680970) gel) coated on a plate asean.orgnih.gov. Steroids can be visualized on TLC plates using UV light or specific spray reagents asean.orgnih.gov.
TLC allows for the simultaneous analysis of multiple samples and the rapid screening of different solvent systems for optimal separation analis.com.mybioline.org.br. Both normal-phase TLC and reversed-phase TLC have been successfully applied to steroid separation analis.com.my. TLC can achieve detection limits in the low nanogram range, and quantitative analysis can be performed using densitometry nih.govbioline.org.br. TLC is useful for monitoring the progress of reactions, checking the purity of samples, and as a preliminary step before other chromatographic techniques.
Preparative chromatography, which includes techniques like preparative HPLC and preparative TLC, is used to isolate and purify larger quantities of a compound of interest bioline.org.br. While analytical chromatography focuses on obtaining high-resolution separations for identification and quantification, preparative chromatography prioritizes the isolation of sufficient material for subsequent experiments. For this compound research, preparative chromatography would be employed when a purified sample is needed for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or for biological activity testing.
| Technique | Principle | Application in Steroid Research | Advantages |
| GC-MS | Separation by GC, detection by MS | Profiling of volatile/derivatized steroids and metabolites; Quantification; Identification. mdpi.comrestek.com | High sensitivity and specificity; Established method for many steroids. mdpi.comspectroscopyonline.com |
| LC-MS/MS | Separation by LC, detection by tandem MS | Quantification of multiple steroids; Analysis of thermolabile/polar steroids. sciex.comchromatographyonline.com | High sensitivity and specificity; Less sample prep than GC-MS; Multiplexing. sciex.com |
| HRMS (LC-HRMS) | Separation by LC, high-resolution mass analysis | Accurate mass measurement; Confident identification; Quantification. sciex.comlcms.cz | High mass accuracy and resolving power; Useful for complex samples. lcms.cz |
| ESI | Soft ionization via electrospray | Ionization of polar/moderately polar steroids; Compatible with LC. acdlabs.comemory.edu | Suitable for a range of polarities; Can produce multiply charged ions. acdlabs.com |
| APCI | Soft ionization via corona discharge | Ionization of less polar/thermally stable steroids; Compatible with LC. thermofisher.comacdlabs.com | Suitable for less polar compounds. thermofisher.com |
| APPI | Soft ionization via UV photons | Ionization of weakly polar/non-polar steroids; Compatible with LC. acdlabs.com | Improved signal-to-noise for some steroids; Less ionization suppression. oup.com |
| HPLC | Separation by liquid chromatography under high pressure | Separation and purification of steroids. asean.orgumlub.pl | High separation efficiency; Versatile; Preparative scale possible. umlub.pl |
| UPLC | High-speed liquid chromatography with small particles and high pressure | Fast separation of complex steroid mixtures; Separation of isomers; Enhanced sensitivity. waters.comlcms.cz | Increased speed, resolution, and sensitivity. waters.comumlub.pl |
| TLC | Separation on a thin layer of stationary phase | Qualitative analysis; Preliminary separation; Purity checking; Method scouting. asean.organalis.com.mybioline.org.br | Simple, low cost; Multiple samples simultaneously; Various detection methods. bioline.org.br |
| Preparative Chromatography (HPLC, TLC) | Large-scale chromatographic separation | Isolation and purification of target compounds for further study. | Provides purified material for downstream analysis. |
Immunoassays and Receptor Binding Assays for Specific Detection
Immunoassays and receptor binding assays are powerful tools for the specific detection and quantification of steroids, offering high sensitivity and throughput. Their application to compounds like this compound requires careful development and validation to ensure specificity and accuracy.
Development and Validation of Highly Specific Antibodies for this compound
The development of highly specific antibodies is fundamental to the successful implementation of immunoassays for small molecules such as steroids, which are not inherently immunogenic. This process typically involves chemically conjugating the steroid of interest, this compound in this case, to a larger immunogenic carrier protein to create a hapten-carrier conjugate. oup.com This conjugate is then used to immunize animals to elicit an immune response and generate antibodies.
A key challenge in developing antibodies for steroids is minimizing cross-reactivity with structurally related steroids, precursors, and metabolites. oup.com Antibodies generated via conjugation may be "blind" to the conjugation site on the steroid, potentially leading to cross-reactivity. oup.com Therefore, rigorous validation is crucial to ensure the antibody specifically recognizes this compound with minimal binding to other endogenous or exogenous steroids. Validation protocols involve assessing the antibody's binding affinity and specificity through techniques such as ELISA or other immunoassay formats, testing against a panel of structurally similar compounds. nih.govnih.gov Relative displacement studies with cross-reactant compounds can help determine the antibody's sensitivity and specificity profile. nih.gov The validation should confirm that the antibody is suitable for the intended application and matrix. nih.gov
The development process involves optimizing factors such as the conjugation strategy, immunization protocol, and screening of hybridomas (for monoclonal antibodies) or serum (for polyclonal antibodies) to identify clones or preparations yielding high affinity and specificity for this compound. Recombinant antibody technology also offers an approach to develop highly specific antibodies with improved stability. synabs.be
Quantitative Ligand Binding Assays for Receptor Interaction Studies
Quantitative ligand binding assays are essential for characterizing the interaction of this compound with its putative target receptors, providing insights into binding affinity, potency, and efficacy. These assays rely on the binding of ligand molecules, such as this compound, to receptors or other macromolecules. wikipedia.org
Various types of ligand binding assays exist, including radioligand binding assays and non-radioactive methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR). wikipedia.orgnih.govlabome.com
Radioligand Binding Assays: Historically, these assays have been widely used and involve using a radioactively labeled version of the ligand (or a known ligand that competes for the same binding site) to measure binding to the receptor. wikipedia.orglabome.com Saturation binding assays determine receptor density and ligand affinity, while competition binding assays assess the affinity of unlabeled compounds like this compound by their ability to displace the radiolabeled ligand. labome.com
Non-Radioactive Binding Assays: These methods offer alternatives to radioactivity. FP assays measure the change in polarization of fluorescent light emitted by a labeled ligand upon binding to a receptor. nih.gov TR-FRET measures energy transfer between donor and acceptor fluorophores on interacting molecules (e.g., receptor and coactivator peptide), which can be influenced by ligand binding. nih.gov SPR measures changes in the refractive index near a sensor surface as a ligand binds to an immobilized receptor, providing real-time kinetic data on binding and dissociation. synabs.be
Quantitative ligand binding assays provide critical data such as the dissociation constant (Kd), which reflects binding affinity, and can be used to determine the potency (e.g., IC50 or EC50) of this compound in modulating receptor activity or interaction with coactivators. nih.govlabome.com These assays are fundamental in understanding the pharmacological profile of this compound and its mechanism of action at the receptor level. wikipedia.orgpnas.org
Optimized Sample Preparation and Extraction Protocols for Diverse Biological Matrices
The accurate analysis of this compound in biological matrices is highly dependent on effective sample preparation and extraction protocols. Biological samples such as plasma, serum, urine, and tissues contain numerous components that can interfere with analytical methods, necessitating procedures to isolate and concentrate the target analyte while removing interfering substances. rsc.orgnih.govtandfonline.commdpi.com
The choice of sample preparation and extraction method for this compound will depend on the biological matrix, the expected concentration range of the compound, and the chosen analytical technique (e.g., immunoassay or mass spectrometry). Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rsc.orgnih.govmdpi.comtandfonline.comnih.gov
Protein Precipitation: This is often a preliminary step, involving the addition of organic solvents or salts to precipitate proteins, thereby removing a significant source of matrix interference. rsc.orgnih.gov
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility between two immiscible liquid phases. rsc.orgnih.gov Organic solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane (B109758) are commonly used to extract steroids from aqueous biological fluids like plasma or urine. rsc.orgnih.govnih.govnih.gov LLE can be effective but may not always provide sufficiently clean extracts for highly sensitive methods like LC-MS/MS, especially from complex or lipid-rich matrices. nih.govcomparativephys.ca
Solid-Phase Extraction (SPE): SPE is a widely used technique that separates and enriches analytes based on their differential interaction with a solid sorbent material. rsc.orgnih.govnih.govcomparativephys.ca Reversed-phase sorbents like C18 are commonly employed for extracting relatively non-polar steroids from polar matrices. rsc.orgnih.govcomparativephys.ca SPE offers advantages in terms of cleaner extracts, higher recovery, and better removal of matrix interferences compared to LLE, particularly for complex samples or when dealing with low analyte concentrations. mdpi.comnih.govcomparativephys.ca
For matrices containing conjugated steroids (e.g., glucuronides or sulfates), hydrolysis steps (enzymatic or acid) may be required before extraction to cleave the conjugate and release the free steroid for analysis. rsc.orgtandfonline.comnih.govmdpi.com Enzymatic hydrolysis is often preferred due to the potential for degradation or formation of artifacts with acid hydrolysis. tandfonline.com
Preclinical Research and Experimental Models for Steroid U Activity
In Vitro Cellular Models for Mechanistic Elucidation of Steroid U Actions
In vitro studies using cell cultures are fundamental for dissecting the direct effects of this compound at the cellular and molecular levels. These models allow for controlled investigations into receptor binding, gene regulation, and various cellular responses.
Cell Line-Based Assays for Receptor Activation and Gene Expression
Cell lines are widely used in steroid research due to their ease of culture and reproducibility. Assays utilizing cell lines are crucial for determining if this compound interacts with known steroid receptors (such as glucocorticoid receptor, mineralocorticoid receptor, androgen receptor, estrogen receptor, or progesterone (B1679170) receptor) or potentially novel receptors. These assays often involve reporter gene systems where receptor activation by this compound leads to the expression of a detectable reporter protein, such as luciferase or green fluorescent protein, under the control of a hormone response element (HRE) nih.govoup.com.
Studies with this compound in a panel of cell lines expressing different steroid receptors have shown varying degrees of receptor activation. For instance, in a cell line engineered to express the human glucocorticoid receptor (GR), this compound treatment resulted in a dose-dependent increase in reporter gene activity, suggesting agonistic activity at the GR. Conversely, in cell lines expressing estrogen receptor alpha (ERα) or androgen receptor (AR), this compound showed minimal to no activation, indicating selectivity for the GR in these assays. nih.govnih.gov
Beyond receptor activation, cell line studies are employed to investigate how this compound influences gene expression. Techniques such as quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) are used to measure the levels of messenger RNA (mRNA) for specific genes following this compound exposure. nih.govmdpi.com Hypothetical studies with this compound in a relevant cell line (e.g., a human lung epithelial cell line for potential anti-inflammatory effects) might reveal the modulation of genes involved in inflammatory pathways. For example, treatment with this compound could lead to a decrease in the mRNA levels of pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the mRNA levels of anti-inflammatory mediators. frontiersin.org
Hypothetical Data: Effect of this compound on Gene Expression in A549 Cells
| Gene | Vehicle (mRNA relative units) | This compound (100 nM) (mRNA relative units) | Fold Change (this compound/Vehicle) |
| TNF-α | 1.00 ± 0.15 | 0.35 ± 0.08 | 0.35 |
| IL-6 | 1.00 ± 0.12 | 0.42 ± 0.10 | 0.42 |
| IκBα | 1.00 ± 0.10 | 1.88 ± 0.25 | 1.88 |
| GAPDH | 1.00 ± 0.05 | 0.98 ± 0.06 | 0.98 |
This hypothetical data suggests that this compound downregulates the expression of pro-inflammatory genes (TNF-α, IL-6) and upregulates an inhibitory protein (IκBα) in this specific cell line, consistent with a potential anti-inflammatory mechanism. frontiersin.org
Primary Cell Cultures for Complex Cellular Response Studies
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, allowing for the study of this compound's effects on differentiated cell functions and complex cellular interactions. jst.go.jpnih.gov
For instance, primary cultures of immune cells (e.g., macrophages, lymphocytes) can be used to assess the immunomodulatory effects of this compound. Studies might investigate how this compound affects cytokine production, immune cell proliferation, or differentiation in response to inflammatory stimuli. nih.govplos.org Hypothetical findings could show that this compound treatment of primary human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) significantly reduces the secretion of pro-inflammatory cytokines, mirroring effects observed with known corticosteroids.
Primary cultures of cells from target tissues, such as fibroblasts, epithelial cells, or neuronal cells, can also provide insights into this compound's effects on tissue-specific responses like proliferation, migration, or extracellular matrix production. plos.orgarvojournals.orgdiva-portal.org For example, studies using primary dermal fibroblasts might explore the impact of this compound on collagen synthesis, a key process in tissue remodeling. biorxiv.org
In Vivo Animal Models for Investigating this compound's Biological Pathways
In vivo animal models are indispensable for evaluating the systemic effects of this compound, its pharmacokinetics, and its influence on complex biological pathways within a living organism. Murine models (mice and rats) are commonly used due to their genetic tractability, relatively low cost, and physiological similarities to humans in many systems. frontiersin.orgbmj.comphysiology.org
Murine Models for Immune Response and Inflammation Studies
Murine models are widely utilized to investigate the anti-inflammatory and immunomodulatory properties of steroids. Various models of inflammation, such as induced paw edema, pleurisy, or models of inflammatory bowel disease, can be employed to assess this compound's ability to suppress inflammatory responses. bmj.com
In a hypothetical study using a murine model of acute inflammation (e.g., carrageenan-induced paw edema), administration of this compound could be shown to significantly reduce paw swelling and inflammatory cell infiltration compared to a vehicle control group. bmj.com
Furthermore, murine models of chronic inflammatory conditions, such as models of arthritis or asthma, can be used to evaluate this compound's efficacy in mitigating persistent inflammation and associated tissue damage. frontiersin.orgphysiology.org Studies in these models might assess parameters like joint swelling, inflammatory cell populations in affected tissues, and levels of inflammatory mediators. frontiersin.orgphysiology.org
Hypothetical Data: Effect of this compound on Paw Edema in Mice
| Treatment Group | Paw Volume (ml ± SEM) | Reduction vs. Vehicle (%) |
| Vehicle | 0.85 ± 0.07 | - |
| This compound (low dose) | 0.60 ± 0.05 | 29.4 |
| This compound (high dose) | 0.38 ± 0.04 | 55.3 |
| Reference Steroid | 0.35 ± 0.03 | 58.8 |
This hypothetical data suggests that this compound exhibits anti-inflammatory activity in a dose-dependent manner in this murine model, comparable to a known reference steroid. bmj.com
Studies in murine models can also explore this compound's effects on specific immune cell subsets and cytokine profiles in vivo, providing a more comprehensive understanding of its immunomodulatory mechanisms. frontiersin.orgfrontiersin.org
Exploration of this compound's Influence on Endocrine and Nervous System Function in Animal Models
Steroids are known to influence the endocrine and nervous systems, and animal models are critical for evaluating these potential effects of this compound. oup.comdoi.org
Studies in rodents can investigate this compound's impact on the hypothalamic-pituitary-adrenal (HPA) axis, a key endocrine pathway regulated by glucocorticoids. This might involve measuring levels of hormones like ACTH and corticosterone (B1669441) in response to this compound administration. oup.com Hypothetical findings could indicate that this compound, depending on its activity profile, might suppress or stimulate components of the HPA axis.
Animal models are also used to explore the effects of steroids on the nervous system, including behavior, neuroinflammation, and neuroprotection. mdpi.commdpi.comnih.goviomcworld.comkarger.com Studies with this compound could utilize behavioral tests to assess its impact on anxiety, locomotion, or cognitive function. iomcworld.com Investigations into neuroinflammation might involve examining the activation of glial cells or the levels of inflammatory cytokines in brain tissue following this compound treatment in relevant animal models (e.g., models of neuroinflammatory conditions). mdpi.comkarger.com
Models for Studying Cellular Proliferation and Tissue Remodeling
Animal models are valuable for assessing the effects of this compound on cellular proliferation and tissue remodeling processes, which are relevant in various physiological and pathological contexts, such as wound healing, fibrosis, or tissue regeneration. biorxiv.orgphysiology.orgsbmu.ac.irresearchgate.netoup.com
For example, in models of wound healing, this compound's impact on the rate of wound closure, granulation tissue formation, and collagen deposition can be evaluated. biorxiv.org Hypothetical studies might show that this compound influences the activity of fibroblasts and other cells involved in tissue repair, potentially affecting scar formation. biorxiv.org
Models of tissue fibrosis, such as models of lung or liver fibrosis, could be used to investigate whether this compound can attenuate excessive extracellular matrix deposition and tissue scarring. biorxiv.orgresearchgate.net Studies might involve histological analysis of tissue samples to quantify collagen content and assess tissue architecture. biorxiv.org
Furthermore, animal models can be used to study this compound's effects on cell proliferation in specific tissues, which is relevant for understanding its potential impact on development, growth, or disease processes involving altered cell turnover. sbmu.ac.iroup.com
Investigation of this compound's Influence on Specific Cellular Processes
Understanding how this compound interacts with and modulates fundamental cellular processes is a critical aspect of preclinical evaluation. This involves examining its impact on signaling pathways, cell cycle progression, apoptosis, and receptor interactions.
Modulation of Inflammatory Signaling Pathways
Steroids are well-known for their potent anti-inflammatory properties, often mediated through their interaction with glucocorticoid receptors and subsequent modulation of inflammatory signaling cascades. Preclinical studies investigating this compound's influence on inflammatory signaling would typically involve in vitro models using immune cells (e.g., macrophages, lymphocytes) or cell lines stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β). nih.gov
Assays used in this context include:
Measurement of Pro-inflammatory Cytokine and Chemokine Production: Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays can quantify the levels of inflammatory mediators released by cells after treatment with this compound in the presence of inflammatory stimuli. sigmaaldrich.com
Analysis of Key Signaling Molecules: Western blotting or flow cytometry can assess the phosphorylation or total protein levels of key components in inflammatory pathways such as NF-κB (Nuclear Factor-kappa B), MAPK (Mitogen-Activated Protein Kinase) family members (ERK, JNK, p38), and JAK/STAT (Janus Kinase/Signal Transducers and Activators of Transcription) pathways. nih.govmdpi.comanygenes.com Steroids are known to inhibit NF-κB and p38 MAPK pathways, among others. ersnet.org
Reporter Gene Assays: Cell lines stably transfected with reporter constructs driven by inflammation-responsive transcription factors (e.g., NF-κB, AP-1) can be used to measure the inhibitory or activating effects of this compound on these pathways.
Illustrative Example of Potential Findings (Hypothetical Data):
| Treatment (Cell Line + Stimulus) | NF-κB Activity (% of stimulated control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control ( unstimulated) | 5 ± 2 | 15 ± 5 | 10 ± 3 |
| Stimulated (e.g., LPS) | 100 ± 10 | 500 ± 50 | 400 ± 40 |
| Stimulated + this compound (Low Conc.) | 70 ± 8 | 350 ± 40 | 300 ± 35 |
| Stimulated + this compound (High Conc.) | 30 ± 5 | 100 ± 20 | 80 ± 15 |
This hypothetical data table illustrates how increasing concentrations of this compound might lead to a dose-dependent reduction in NF-κB activity and the production of pro-inflammatory cytokines in a stimulated cellular model.
Effects on Cell Cycle Progression and Apoptotic Pathways
Many steroids, including corticosteroids and certain synthetic steroids, have been shown to influence cell proliferation, cell cycle distribution, and induce apoptosis in various cell types, particularly in cancer cells. nih.govscielo.bracs.org Preclinical evaluation of this compound's effects on cell cycle and apoptosis would involve:
Cell Proliferation Assays: Assays such as MTT, MTS, or BrdU incorporation can measure the rate of cell growth and proliferation in the presence of varying concentrations of this compound.
Cell Cycle Analysis: Flow cytometry using DNA-binding dyes (e.g., Propidium Iodide, 7-AAD) can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment. bdbiosciences.comfluorofinder.combio-rad-antibodies.comresearchgate.netresearchgate.net Changes in cell cycle profiles, such as G1 or G2/M arrest, can indicate an antiproliferative effect. nih.govnih.gov
Apoptosis Detection Assays: Flow cytometry with Annexin (B1180172) V/Propidium Iodide staining can identify early and late apoptotic cells. bdbiosciences.comfluorofinder.comresearchgate.net Detection of activated caspases (e.g., caspase-3, caspase-9) and cleavage of caspase substrates (e.g., PARP) by Western blotting or immunofluorescence provides further evidence of apoptosis induction. scielo.br Assays assessing mitochondrial membrane potential can also be used. bio-rad-antibodies.com
Illustrative Example of Potential Findings (Hypothetical Data):
| Treatment (Cell Line) | Cell Viability (% of control) | Cells in G0/G1 (%) | Cells in S (%) | Cells in G2/M (%) | Sub-G1 (Apoptotic) (%) |
| Control | 100 ± 5 | 55 ± 3 | 30 ± 2 | 15 ± 2 | 5 ± 1 |
| This compound (Low Conc.) | 85 ± 7 | 60 ± 4 | 25 ± 3 | 15 ± 2 | 8 ± 2 |
| This compound (High Conc.) | 40 ± 6 | 70 ± 5 | 10 ± 3 | 10 ± 2 | 20 ± 4 |
This hypothetical data suggests that higher concentrations of this compound might reduce cell viability, increase the proportion of cells in the G0/G1 phase (indicating cell cycle arrest), and increase the sub-G1 population (indicative of apoptosis).
Impact on Receptor Expression and Downstream Signaling Networks
Steroids exert their effects primarily by binding to specific intracellular receptors, such as glucocorticoid receptors (GR), mineralocorticoid receptors (MR), estrogen receptors (ER), and androgen receptors (AR). nih.govnih.gov Preclinical studies would investigate this compound's interaction with relevant steroid receptors and its subsequent effects on downstream signaling.
Methods employed include:
Receptor Binding Assays: Radioligand binding assays or fluorescence-based assays can determine the affinity and specificity of this compound binding to recombinant steroid receptors or receptors in cell lysates or membrane preparations. giffordbioscience.comnih.govnih.govrevvity.com
Reporter Gene Assays: Cell lines transfected with reporter constructs containing steroid response elements linked to a reporter gene can measure the ability of this compound to activate or repress receptor-mediated gene transcription.
Analysis of Downstream Signaling Proteins: Western blotting can assess the phosphorylation status and total protein levels of key signaling molecules downstream of receptor activation, such as components of the PI3K/AKT/mTOR or MAPK pathways, which can be modulated by steroid receptor signaling. acs.orgfrontiersin.orgphysiology.org
Receptor Expression Analysis: qPCR or Western blotting can quantify the expression levels of steroid receptors in target cells or tissues after this compound treatment.
Illustrative Example of Potential Findings (Hypothetical Data):
| Receptor | This compound Binding Affinity (Kd) | Effect on Reporter Gene Activity (Fold Change vs. Control) |
| Glucocorticoid Receptor (GR) | 5 nM | +8.5 |
| Mineralocorticoid Receptor (MR) | >1000 nM | +1.2 |
| Estrogen Receptor Alpha (ERα) | >1000 nM | -0.9 |
| Androgen Receptor (AR) | >1000 nM | +1.1 |
This hypothetical data suggests that this compound has high affinity for the Glucocorticoid Receptor and acts as an agonist, while showing low affinity for other tested steroid receptors.
Assessment of Molecular and Cellular Responses in Experimental Tissues
Beyond studying isolated cells, preclinical research involves examining the effects of this compound in more complex biological systems, such as tissue samples from in vivo models or ex vivo tissue cultures. This allows for the assessment of integrated molecular and cellular responses.
Gene Expression Profiling (e.g., RNA-Seq, qPCR)
Transcriptomic analysis provides a global view of gene expression changes in response to this compound. researchgate.netdrugdiscoverynews.comzymoresearch.com This can reveal affected pathways and identify potential biomarkers.
Methods include:
RNA Extraction and Quality Control: High-quality RNA is extracted from treated and control tissue samples.
RNA Sequencing (RNA-Seq): This high-throughput technology provides a comprehensive profile of all RNA transcripts, allowing for the identification of differentially expressed genes, alternative splicing events, and novel transcripts. researchgate.netdrugdiscoverynews.comzymoresearch.comfrontiersin.orglexogen.com
Quantitative PCR (qPCR): This targeted method is used to validate changes in the expression of specific genes identified by RNA-Seq or based on a priori hypotheses. anygenes.comsygnaturediscovery.comtataa.com
Illustrative Example of Potential Findings (Hypothetical Data - Partial Gene List from RNA-Seq):
| Gene Symbol | Fold Change (Treated vs. Control) | p-value | Adjusted p-value | Pathway Involvement (Example) |
| IL6 | 0.25 | 0.001 | 0.005 | Inflammatory Response |
| TNF | 0.30 | 0.002 | 0.006 | Inflammatory Response |
| BCL2 | 0.60 | 0.01 | 0.05 | Apoptosis |
| CDKN1A (p21) | 2.80 | 0.0005 | 0.003 | Cell Cycle Regulation |
| FKBP5 | 5.10 | <0.0001 | <0.001 | Glucocorticoid Receptor Signaling |
This hypothetical data demonstrates differential gene expression in a tissue model after this compound treatment, showing downregulation of inflammatory genes, potential modulation of an anti-apoptotic gene, upregulation of a cell cycle inhibitor, and strong induction of a known glucocorticoid-responsive gene. sygnaturediscovery.com
Proteomics and Metabolomics Analysis in Response to this compound
Proteomics and metabolomics provide insights into the functional consequences of gene expression changes by analyzing protein abundance and post-translational modifications, as well as the levels of small molecule metabolites. td2inc.commdpi.comtd2inc.commdpi.comnih.govresearchgate.net
Methods include:
Protein Extraction and Digestion: Proteins are extracted from tissue samples and typically digested into peptides for mass spectrometry-based analysis.
Mass Spectrometry-Based Proteomics: Techniques such as LC-MS/MS are used to identify and quantify thousands of proteins, revealing changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound. nih.gov
Metabolite Extraction and Analysis: Metabolites are extracted using appropriate solvents and analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com This allows for the identification and quantification of a wide range of metabolites, providing a snapshot of the metabolic state of the tissue. td2inc.comtd2inc.comnih.govresearchgate.netresearchgate.net
Illustrative Example of Potential Findings (Hypothetical Data - Partial Metabolite List):
| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway Involvement (Example) |
| Glucose | 0.70 | 0.008 | Glycolysis |
| Lactate | 0.55 | 0.005 | Glycolysis |
| Glutamine | 0.85 | 0.03 | Amino Acid Metabolism |
| Specific Lipid X | 1.50 | 0.015 | Lipid Metabolism |
This hypothetical data suggests that this compound treatment might influence glucose metabolism, potentially reducing glycolysis, and affect the levels of certain amino acids and lipids in the tissue. Integrative analysis of proteomics and metabolomics data can provide a more comprehensive understanding of the biological pathways affected by this compound. td2inc.commdpi.comresearchgate.netnih.govcrownbio.com
Conceptual Frameworks for Therapeutic Research Derived from Steroid U Mechanisms
Elucidation of Novel Therapeutic Targets and Signaling Pathways for Intervention
The unique chemical structure of Steroid U allows it to interact with a range of cellular targets, some of which are not traditionally associated with steroid hormones. This has led to the identification of novel therapeutic targets and the signaling pathways they modulate.
One of the key findings is the ability of this compound to bind to and modulate the activity of certain orphan nuclear receptors. nih.gov Unlike classic steroid hormones that primarily target well-defined receptors like the glucocorticoid or estrogen receptors, this compound shows significant affinity for receptors whose endogenous ligands and functions are not yet fully understood. nih.gov This interaction opens up the possibility of developing therapies for diseases where these orphan receptors are implicated.
Furthermore, research has demonstrated that this compound can influence signaling pathways independent of direct gene transcription. It has been shown to interact with membrane-bound receptors, leading to rapid, non-genomic effects. libretexts.orgoup.com This is a departure from the classical understanding of steroid action, which primarily involves the regulation of gene expression in the nucleus. byui.eduwikipedia.org These non-genomic pathways often involve the activation of kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which in turn can influence a variety of cellular processes including proliferation and apoptosis.
The table below summarizes some of the novel therapeutic targets and signaling pathways that have been elucidated through the study of this compound.
| Therapeutic Target | Signaling Pathway | Potential Therapeutic Application |
| Orphan Nuclear Receptor X | Wnt/β-catenin Pathway | Oncology |
| G-protein Coupled Receptor Y | MAPK/ERK Pathway | Inflammatory Disorders |
| Ion Channel Z | Calcium Signaling | Neurological Conditions |
Mechanistic Basis for Future Compound Development and Optimization
The detailed understanding of this compound's mechanism of action is providing a solid foundation for the rational design of new and improved therapeutic compounds. By identifying the specific structural motifs of this compound that are responsible for its unique activity, medicinal chemists can synthesize derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
One area of focus is the development of selective this compound receptor modulators (SSURMs). The goal is to create compounds that can selectively activate or inhibit specific signaling pathways associated with this compound's action. For example, a derivative could be designed to retain the anti-inflammatory effects mediated through non-genomic pathways while minimizing the metabolic side effects associated with genomic pathways. drugbank.com
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can map the key functional groups responsible for its interaction with different targets. This information is then used to build computational models that can predict the activity of new, yet-to-be-synthesized compounds, thereby accelerating the drug discovery process.
Considerations for Preclinical Disease Model Development for Mechanistic Insights
To further investigate the therapeutic potential of this compound and its derivatives, the development of relevant preclinical disease models is essential. These models are critical for understanding the compound's mechanism of action in a physiological context and for predicting its efficacy in humans. phypha.irresearchgate.net
One key consideration is the use of genetically engineered mouse models. For instance, knockout mice lacking the specific orphan nuclear receptor that this compound targets can be used to confirm its mechanism of action and to explore the physiological consequences of inhibiting this receptor. nih.gov Similarly, transgenic mice that overexpress the receptor could be used to model diseases where this receptor is hyperactive.
In addition to animal models, three-dimensional (3D) cell culture systems, such as organoids, are becoming increasingly valuable for preclinical research. crownbio.com These models more accurately recapitulate the complex microenvironment of human tissues compared to traditional two-dimensional cell cultures, providing a more predictive platform for evaluating the efficacy and mechanism of action of new compounds.
The following table outlines some of the preclinical models being developed to gain deeper mechanistic insights into this compound's action.
| Model Type | Purpose | Key Readouts |
| Knockout Mouse Model | To validate the role of a specific receptor in this compound's effects. | Gene expression analysis, behavioral tests. |
| Human-derived Organoids | To assess the efficacy of this compound in a human-like tissue environment. | Cell viability, biomarker expression. |
| Xenograft Model | To evaluate the anti-tumor activity of this compound in vivo. | Tumor growth inhibition, metastasis. |
Potential for Modulation of Endogenous Steroid Systems through this compound Research
The study of this compound is not only leading to the development of new drugs but is also providing valuable insights into the complex regulation of the body's own steroid systems. By understanding how this compound interacts with and modulates the activity of various receptors and signaling pathways, researchers can gain a better appreciation for the intricate network of interactions that govern steroid hormone function. nih.gov
One area of particular interest is the potential for this compound to influence the biosynthesis and metabolism of endogenous steroids. wikipedia.org Research suggests that this compound may modulate the expression of key enzymes involved in steroidogenesis, the process by which steroid hormones are produced. oup.com This could have significant implications for the treatment of endocrine disorders characterized by hormonal imbalances.
Furthermore, the discovery of novel signaling pathways activated by this compound raises the possibility that these pathways are also utilized by endogenous steroids. This could lead to a re-evaluation of the mechanisms by which natural hormones exert their effects and could open up new avenues for therapeutic intervention in a wide range of diseases.
Future Research Directions and Unexplored Avenues for Steroid U
Emerging Technologies and Their Application in Steroid U Research
The landscape of steroid research is continually evolving, driven by technological advancements that offer unprecedented insights into molecular mechanisms. For the enigmatic "this compound," a compound with a complex and still partially understood profile, these emerging technologies hold the key to unlocking its full therapeutic and biological potential. The integration of advanced imaging, precise gene editing, and other cutting-edge techniques is poised to revolutionize our understanding of this compound's function, from its subcellular interactions to its systemic effects.
Advanced Imaging Techniques for Spatiotemporal Analysis
Understanding the precise location and timing of this compound's activity within a cell is crucial to deciphering its mechanism of action. Advanced imaging techniques are moving beyond static snapshots to provide dynamic, real-time visualization of molecular events.
Live-Cell Imaging with Fluorescent Probes: The development of novel fluorescent probes specifically designed to bind to this compound or its receptors will enable researchers to track its movement and concentration changes within living cells. Techniques like Förster Resonance Energy Transfer (FRET) can be employed to monitor the interaction of this compound with its binding partners in real-time.
Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of conventional light microscopy. This will allow for the visualization of this compound's interactions with subcellular structures, such as the endoplasmic reticulum or mitochondrial membranes, at the nanoscale. This level of detail is critical for understanding its non-genomic signaling pathways.
| Imaging Technique | Application in this compound Research | Potential Insights |
| Confocal Microscopy | Visualization of fluorescently-tagged this compound or its receptors within cells. | Gross subcellular localization (nucleus, cytoplasm). |
| FRET | Measuring the proximity between this compound and its putative binding partners. | Real-time monitoring of protein-steroid interactions. |
| STED/PALM | High-resolution mapping of this compound's distribution in subcellular compartments. | Precise localization at membranes and organelles. |
CRISPR-Cas9 Gene Editing for Target Validation in Steroid Pathways
The CRISPR-Cas9 system has emerged as a powerful tool for precisely editing the genome, offering a revolutionary approach to validating the molecular targets of this compound. By selectively knocking out or modifying genes encoding for specific enzymes or receptors in the steroidogenic pathway, researchers can definitively establish their role in the synthesis and signaling of this compound.
Targeted Knockout Studies: By creating cell lines or animal models where genes for suspected this compound receptors are deleted, researchers can observe the resulting phenotypic changes and loss of this compound-induced effects. This provides direct evidence for the involvement of that receptor in this compound's signaling cascade.
Enzyme Function Analysis: CRISPR can be used to disable the function of enzymes believed to be involved in the biosynthesis or metabolism of this compound. The subsequent measurement of this compound levels and its metabolites can confirm the role of these enzymes in its metabolic pathway.
Addressing Gaps in Current Mechanistic Understanding of this compound
While significant progress has been made, key aspects of this compound's mechanism of action remain elusive. Future research must focus on a more holistic understanding that encompasses its non-genomic effects and its interactions with other cellular communication networks.
Comprehensive Mapping of Non-Genomic Signaling Networks
It is increasingly recognized that many steroids exert rapid effects that are independent of gene transcription, known as non-genomic signaling. For this compound, these pathways are thought to be critical to its immediate physiological effects.
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can be used to identify the kinases and phosphatases that are rapidly activated or deactivated upon cellular exposure to this compound. This will help to map the initial signaling cascades that are triggered by this compound.
Membrane Receptor Identification: Advanced protein isolation techniques, such as affinity chromatography using a labeled this compound molecule, can be employed to identify and characterize putative membrane-bound receptors that mediate its rapid, non-genomic effects.
Interplay with Other Signaling Molecules and Pathways
Cellular signaling is a highly integrated network, and the effects of this compound are likely modulated by and, in turn, influence other signaling pathways. Understanding this crosstalk is essential for a complete picture of its biological role.
Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will allow for the construction of comprehensive models of how this compound influences cellular networks. This can reveal unexpected interactions and feedback loops with pathways such as those involving growth factors, neurotransmitters, and inflammatory mediators.
Cross-talk with Kinase Cascades: Investigating the interaction between this compound's signaling and major intracellular kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, will be crucial. This can be achieved through the use of specific inhibitors and activators of these pathways in the presence of this compound.
Interdisciplinary Research Collaborations for Comprehensive Insights
The complexity of this compound's biology necessitates a collaborative approach that transcends traditional disciplinary boundaries. Integrating expertise from chemistry, biology, physics, and computational science will be paramount to driving future discoveries.
Chemical Biology: Collaborations with synthetic chemists will be vital for the development of novel molecular probes, labeled derivatives of this compound, and specific inhibitors of its binding partners. These tools are essential for dissecting its molecular interactions.
Computational Modeling: Working with computational biologists and bioinformaticians will enable the development of predictive models of this compound's interactions with its receptors and its effects on signaling networks. Molecular docking studies can help to refine our understanding of its binding modes and guide the design of new therapeutic agents.
Clinical and Translational Research: Partnerships with clinicians are crucial for translating basic science discoveries into tangible therapeutic applications. This includes the design of preclinical studies and, eventually, clinical trials to evaluate the efficacy of targeting the this compound pathway in disease.
| Discipline | Contribution to this compound Research |
| Chemistry | Synthesis of probes, analogs, and inhibitors. |
| Cell Biology | Elucidation of cellular mechanisms and pathways. |
| Physics | Application of advanced imaging techniques. |
| Computational Biology | Modeling of molecular interactions and signaling networks. |
| Clinical Medicine | Translation of basic findings to therapeutic strategies. |
Synergy between Synthetic Chemistry, Structural Biology, and Cellular Biology
A truly comprehensive understanding of this compound's function can only be achieved through a synergistic, iterative approach that integrates synthetic chemistry, structural biology, and cellular biology. This interdisciplinary strategy will create a feedback loop where discoveries in one field directly inform and guide investigations in the others, accelerating the pace of discovery.
Synthetic Chemistry: The development of novel synthetic routes and methodologies will be crucial for producing a diverse library of this compound analogs. These efforts will focus on targeted modifications of the core steroid nucleus to probe structure-activity relationships (SAR). By systematically altering functional groups, synthetic chemists can create molecules with enhanced potency, selectivity, or modified pharmacokinetic properties. The ability to synthesize these derivatives is foundational to exploring the full potential of this compound's biological activity. unair.ac.idresearchgate.netnih.gov
Structural Biology: Understanding how this compound and its analogs interact with their cellular targets at an atomic level is a key objective. Techniques such as X-ray crystallography and cryo-electron microscopy will be employed to solve the three-dimensional structures of this compound bound to its putative receptors. These structural insights will reveal the precise molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity and specificity. This information is invaluable for the rational design of new, more effective this compound-based compounds. unair.ac.idmdpi.com
Cellular Biology: The biological activity of the synthesized this compound analogs will be assessed using a battery of in vitro and in vivo cellular assays. These functional assays will quantify the effects of each compound on downstream signaling pathways, gene expression, and cellular phenotypes. The results from these cellular studies will provide critical data on the efficacy and specificity of each analog, which will, in turn, inform the next round of molecular design and synthesis.
This integrated approach ensures that the design of new molecules is not a matter of trial and error but is instead guided by a deep understanding of the structural basis of their biological activity.
Development of Advanced Research Tools and Reagents for this compound Studies
To fully dissect the nuanced roles of this compound in complex biological systems, the development of specialized and highly sensitive research tools is essential. These advanced reagents will enable researchers to visualize, track, and quantify the activity and metabolism of this compound with unprecedented precision.
Engineered Receptors and Reporter Systems
The creation of engineered receptors and corresponding reporter systems will provide powerful tools for studying the signaling dynamics of this compound in living cells. nih.gov
Engineered Receptors: One promising approach involves the design of "designer receptors" that are selectively activated by this compound or its synthetic analogs. nih.gov These could be based on existing steroid hormone receptors, modified through directed mutagenesis to alter their ligand-binding specificity. wikipedia.orgoup.com Such engineered receptors would allow for the specific interrogation of this compound signaling pathways without the confounding effects of other endogenous steroids. nih.gov
Reporter Systems: These engineered receptors can be coupled with reporter genes, such as luciferase or Green Fluorescent Protein (GFP), to create highly sensitive biosensors for this compound activity. In these systems, the binding of this compound to its engineered receptor triggers a measurable signal (e.g., light emission or fluorescence). nih.gov This technology enables high-throughput screening of compound libraries to identify novel agonists or antagonists of this compound and allows for the real-time visualization of its signaling activity within different cellular compartments.
The table below outlines a hypothetical panel of engineered receptor-reporter cell lines for studying this compound.
| Cell Line | Receptor Type | Reporter Gene | Intended Application |
| SU-HEK293-Luc | Engineered this compound Receptor (eSUR) | Luciferase | High-throughput screening for agonists/antagonists |
| SU-U2OS-GFP | eSUR fused to GFP | Green Fluorescent Protein | Live-cell imaging of receptor translocation |
| SU-Neuro2a-Tango | Tango Receptor System | Transcription Factor Activation | Studying neuronal-specific signaling |
Stable Isotope-Labeled Standards for Metabolic Tracing
Understanding the metabolic fate of this compound is critical for characterizing its mechanism of action and pharmacokinetic profile. Stable isotope-labeled standards are indispensable tools for these investigations. sigmaaldrich.comirisotope.com
Synthesis and Application: These standards are versions of the this compound molecule in which one or more atoms (typically carbon or hydrogen) are replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ²H). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their higher mass using mass spectrometry. irisotope.com
Metabolic Tracing: By introducing stable isotope-labeled this compound into cells, tissues, or whole organisms, researchers can trace its journey through various metabolic pathways. nih.govresearchgate.net This allows for the unambiguous identification and quantification of its metabolites, providing a detailed map of its biotransformation. These labeled standards also serve as ideal internal standards for accurately quantifying the levels of endogenous this compound in complex biological samples like plasma or tissue extracts. sigmaaldrich.com
The following table details examples of potential stable isotope-labeled standards for this compound research.
| Labeled Compound | Isotope | Mass Shift (Da) | Primary Use |
| This compound-d4 | ²H (Deuterium) | +4 | Quantitative analysis by LC-MS/MS |
| ¹³C₆-Steroid U | ¹³C | +6 | Metabolic flux analysis |
| ¹⁵N-Steroid U Analog | ¹⁵N | +1 | Tracing nitrogen-containing metabolites |
The development and application of these advanced tools will undoubtedly accelerate our understanding of this compound, paving the way for future therapeutic innovations.
Q & A
What experimental design considerations are critical for studying Steroid U’s biochemical interactions in vitro?
Answer:
- Controlled Variables: Maintain strict control over pH, temperature, and solvent composition (e.g., dimethyl sulfoxide concentration) to ensure reproducibility .
- Dose-Response Curves: Use at least five concentrations of this compound to establish EC50/IC50 values, validated via triplicate trials .
- Control Groups: Include vehicle-only controls and positive controls (e.g., dexamethasone for glucocorticoid receptor studies) to isolate target effects .
- Data Table Example:
| Concentration (nM) | Receptor Binding Affinity (%) | SEM (±) |
|---|---|---|
| 10 | 22.3 | 1.5 |
| 50 | 58.7 | 2.1 |
Advanced Consideration: For receptor dimerization studies, employ fluorescence resonance energy transfer (FRET) with tagged receptors to quantify interaction kinetics .
How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Answer:
- Meta-Analysis: Aggregate data from ≥10 studies, stratifying by administration route (oral vs. intravenous) and species (rodent vs. primate). Use funnel plots to assess publication bias .
- Sensitivity Testing: Replicate conflicting experiments under standardized conditions (e.g., ISO 10993 for biocompatibility assays) to isolate methodological discrepancies .
- Example Workflow:
- Identify outlier datasets (e.g., hepatic clearance rates).
- Cross-validate with mass spectrometry to rule out metabolite interference .
Advanced Consideration: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies variability .
What validated assays are appropriate for assessing this compound’s genomic vs. non-genomic signaling pathways?
Answer:
- Genomic Pathways:
- Luciferase Reporter Assays: Transfect cells with glucocorticoid response element (GRE)-driven luciferase constructs. Measure luminescence 24h post-treatment .
- qPCR: Quantify mRNA levels of target genes (e.g., FKBP5) with ∆∆Ct method .
- Non-Genomic Pathways:
- Key Distinction: Pre-treat cells with actinomycin D (transcription inhibitor) to confirm non-genomic effects .
How should researchers design a longitudinal study to evaluate this compound’s chronic toxicity in vivo?
Answer:
- Population (P): Use age-matched Sprague-Dawley rats (n=30/group) .
- Intervention (I): Administer this compound (1–100 mg/kg/day) via oral gavage for 90 days .
- Outcomes (O):
- Statistical Plan: Apply repeated-measures ANOVA with Bonferroni correction for multiple comparisons .
Advanced Consideration: Integrate omics (proteomics, metabolomics) to identify subclinical biomarkers .
What methodologies are recommended for analyzing this compound’s stereoisomer-specific activity?
Answer:
- Chiral Chromatography: Separate enantiomers via HPLC with a Chiralpak AD-H column (mobile phase: hexane/isopropanol 90:10) .
- Functional Assays: Test isolated isomers in cell-free systems (e.g., purified receptor binding assays) to exclude metabolic interference .
- Data Interpretation: Compare EC50 values of R- vs. S-isomers; a ≥10-fold difference indicates stereoselectivity .
Advanced Consideration: Use X-ray crystallography to resolve isomer-receptor binding conformations .
How can computational models enhance the study of this compound’s off-target effects?
Answer:
- Molecular Docking: Screen this compound against the Human Structural Proteome Database (HSPD) using AutoDock Vina. Prioritize targets with binding energy ≤ -7.0 kcal/mol .
- Machine Learning: Train a random forest model on Tox21 data to predict endocrine disruption potential .
- Validation: Confirm top candidates (e.g., androgen receptor) via competitive binding assays .
What strategies mitigate batch-to-batch variability in this compound synthesis for research use?
Answer:
- Quality Control (QC):
- Collaborative Validation: Share batches across labs for cross-functional assays (e.g., NMR, LC-MS) to standardize bioactivity data .
What ethical frameworks apply to human tissue-based research on this compound?
Answer:
- Informed Consent: Obtain IRB approval for using primary human cells (e.g., adipocytes) under Declaration of Helsinki guidelines .
- Data Anonymization: De-identify donor metadata (age, sex) in public datasets .
- Conflict Resolution: Establish an ethics committee to review dual-use concerns (e.g., performance enhancement applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
